Collismycin B

Description

This compound has been reported in Streptomyces with data available.

glucocorticoid receptor antagonist; structure in first source

Properties

IUPAC Name |

(NZ)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGMIPUYCWIEAW-NVNXTCNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1SC)C=NO)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=NC(=C1SC)/C=N\O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158792-25-7 | |

| Record name | Collismycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

What is the chemical structure of Collismycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collismycin B is a naturally occurring 2,2'-bipyridyl antibiotic produced by Streptomyces species. First described in 1994, it belongs to a class of compounds that have garnered interest for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and characterization are also presented, along with a summary of its potential therapeutic applications.

Chemical Structure and Properties

This compound is a structural analog of the more extensively studied Collismycin A. The core of its structure is a 2,2'-bipyridine scaffold, which is known to chelate metal ions and is believed to be crucial for its biological activity. The definitive structure of this compound was elucidated through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

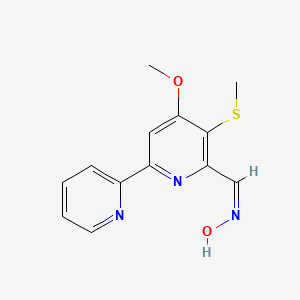

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the physicochemical properties of this compound, as reported in the initial discovery, is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁N₃O₂ | [1] |

| Molecular Weight | 229 | [1] |

| Appearance | Pale yellow powder | [1] |

| UV λmax (MeOH) nm (ε) | 244 (14,900), 320 (8,900) | [1] |

| Solubility | Soluble in methanol, DMSO; Insoluble in water, hexane | [1] |

Quantitative Data

The structural elucidation of this compound was supported by comprehensive spectroscopic data.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were crucial for determining the connectivity of the atoms in this compound.

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| Pyridine Ring A | ||

| 2 | 155.8 | |

| 3 | 120.9 | 7.40 (dd, 8.0, 5.0) |

| 4 | 137.0 | 7.85 (t, 8.0) |

| 5 | 124.5 | 7.35 (d, 8.0) |

| 6 | 152.1 | 8.70 (d, 5.0) |

| Pyridine Ring B | ||

| 2' | 158.5 | |

| 3' | 118.5 | 8.25 (s) |

| 4' | 149.8 | |

| 5' | 115.1 | |

| 6' | 145.2 | |

| Substituents | ||

| 4'-OCH₃ | 56.2 | 4.05 (s) |

| 6'-CH=NOH | 148.9 | 8.35 (s) |

| 6'-CH=NOH | 11.8 (br s) |

Data extracted from Shindo K, et al. J Antibiot (Tokyo). 1994 Sep;47(9):1072-4.[1]

Mass Spectrometry Data

High-resolution mass spectrometry confirmed the molecular formula of this compound.

| Technique | Ion | Observed m/z | Calculated m/z |

| HR-FAB-MS | [M+H]⁺ | 230.0877 | 230.0878 |

Data extracted from Shindo K, et al. J Antibiot (Tokyo). 1994 Sep;47(9):1072-4.[1]

Biological Activity

Collismycins A and B were initially identified as novel, non-steroidal inhibitors of dexamethasone binding to the glucocorticoid receptor.[1]

Inhibition of Dexamethasone Binding

This compound demonstrated inhibitory activity against the binding of [³H]dexamethasone to the rat liver glucocorticoid receptor.

| Compound | IC₅₀ (µM) |

| This compound | 25 |

| Dexamethasone | 0.02 |

Data extracted from Shindo K, et al. J Antibiot (Tokyo). 1994 Sep;47(9):1072-4.[1]

Experimental Protocols

The following protocols are based on the methods described in the original publication by Shindo et al. (1994).[1]

Fermentation and Isolation

-

Producing Organism: Streptomyces sp. SF2738

-

Fermentation Medium: A suitable medium containing glucose, soybean meal, and inorganic salts.

-

Cultivation: The producing strain was cultured under aerobic conditions at 27°C for 4 days.

-

Extraction: The culture broth was centrifuged, and the supernatant was extracted with ethyl acetate. The mycelial cake was extracted with acetone, and the acetone extract was concentrated and then extracted with ethyl acetate.

-

Purification: The combined ethyl acetate extracts were concentrated and subjected to silica gel column chromatography, followed by preparative HPLC to yield pure this compound.

Glucocorticoid Receptor Binding Assay

-

Receptor Source: Cytosol fraction from the livers of adrenalectomized male Wistar rats.

-

Ligand: [³H]dexamethasone.

-

Assay Procedure: The receptor preparation was incubated with [³H]dexamethasone and varying concentrations of this compound at 4°C.

-

Separation: Bound and free ligand were separated by the dextran-coated charcoal method.

-

Quantification: The radioactivity of the bound fraction was measured by a liquid scintillation counter to determine the extent of inhibition.

Signaling Pathways and Logical Relationships

The primary mechanism of action described for this compound is the inhibition of glucocorticoid receptor binding. This interaction can be visualized as a direct competitive relationship.

Caption: Inhibition of Dexamethasone Binding to the Glucocorticoid Receptor by this compound.

Conclusion

This compound is a 2,2'-bipyridyl natural product with demonstrated activity as a glucocorticoid receptor antagonist. Its unique chemical structure and biological activity make it a person of interest for further investigation in the context of drug discovery, particularly for conditions where modulation of the glucocorticoid signaling pathway is desired. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to the Discovery and Isolation of Collismycin B from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Collismycin B, a bioactive compound produced by Streptomyces species. This document details the experimental protocols, quantitative data, and relevant biological pathways associated with this promising natural product.

Introduction

This compound, also known as SF2738A, is a member of the 2,2'-bipyridine class of antibiotics discovered in the culture broth of a Streptomyces species.[1] Along with its analogs, Collismycin A and C, it has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic properties.[1][2] The unique structural features of the collismycins and their potential as therapeutic agents have garnered interest within the scientific community. This guide serves as a technical resource for researchers seeking to isolate and study this compound.

Data Presentation

Physicochemical Properties of this compound (SF2738A)

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃N₃O₂S | [3] |

| Molecular Weight | 275.3 g/mol | [3] |

| Appearance | Pale yellow needles | [1] |

| CAS Number | 158792-24-6 | [3] |

Cytotoxic Activity of this compound (SF2738A)

| Cell Line | IC₅₀ (µg/mL) | Reference |

| P388 murine leukemia | 0.08 | [1] |

Spectroscopic Data for this compound (SF2738A)

Detailed 1H and 13C NMR data for this compound are not fully available in a tabulated format in the public domain. The following is a summary of reported spectroscopic characteristics.

| Spectroscopic Method | Observed Characteristics | Reference |

| Mass Spectrometry (MS) | Provides molecular weight confirmation. | [1] |

| ¹H NMR | Reveals the presence of aromatic and aliphatic protons consistent with the proposed structure. | [1] |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. | [1] |

| UV-Vis Spectroscopy | Shows absorption maxima characteristic of the 2,2'-bipyridine chromophore. | [1] |

| X-ray Crystallography | Confirmed the structure of the closely related SF2738A. | [1] |

Experimental Protocols

The following protocols are based on established methods for the isolation of secondary metabolites from Streptomyces and specific details reported for the collismycin family of compounds.

Fermentation of Streptomyces sp. for this compound Production

This protocol describes the cultivation of a this compound-producing Streptomyces strain.

Materials:

-

This compound-producing Streptomyces sp. strain

-

Seed medium (e.g., Starch Casein Broth)

-

Production medium (e.g., SYP SW liquid medium: soluble starch, 10 g; yeast extract, 4 g; peptone, 2 g; filtered seawater, 1 L)[2]

-

Shaker incubator

-

Sterile flasks

Procedure:

-

Inoculum Preparation: Inoculate a loopful of the Streptomyces sp. from a slant into a flask containing the seed medium. Incubate at 28-30°C with shaking at 160-200 rpm for 2-4 days to develop a seed culture.[4]

-

Production Culture: Transfer the seed culture (typically 1-5% v/v) into a larger flask containing the production medium.

-

Incubation: Incubate the production culture at 25-30°C with shaking at 150-200 rpm for 7-10 days.[2][4] Monitor the production of this compound periodically using analytical techniques such as HPLC.

Extraction of this compound from Culture Broth

This protocol outlines the extraction of this compound from the fermentation broth.

Materials:

-

Fermentation broth from Streptomyces sp. culture

-

Ethyl acetate (EtOAc)

-

Centrifuge

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Separation of Biomass: Centrifuge the fermentation broth at a sufficient speed (e.g., 5000-10000 rpm) to pellet the mycelium.

-

Solvent Extraction: Decant the supernatant and extract it twice with an equal volume of ethyl acetate in a separatory funnel.[2]

-

Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract.

Materials:

-

Crude extract containing this compound

-

Silica gel for column chromatography

-

Solvent system (e.g., a gradient of chloroform and methanol)[5]

-

Glass column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

HPLC system for purity analysis

Procedure:

-

Column Packing: Prepare a silica gel column using a suitable solvent system.

-

Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Fraction Collection: Collect fractions of the eluate.

-

Monitoring: Monitor the fractions by TLC to identify those containing this compound. Pool the fractions that show a pure spot corresponding to the target compound.

-

Final Purification and Analysis: The pooled fractions may require further purification using preparative HPLC to achieve high purity.[6] The purity of the final product should be assessed by analytical HPLC.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and purification of this compound.

Proposed Signaling Pathway of this compound Action

The biological activity of Collismycin A, a close analog of this compound, has been linked to its ability to chelate iron.[7][8] Iron chelation can impact various cellular signaling pathways. One of the key pathways affected is the hypoxia-inducible factor (HIF) signaling pathway. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which are iron-dependent enzymes. This hydroxylation leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α. By chelating iron, this compound can inhibit PHD activity, leading to the stabilization and accumulation of HIF-1α. HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various target genes involved in processes like angiogenesis, cell survival, and metabolism.[9] Furthermore, iron chelation has been shown to activate the p38 and ERK MAP kinase pathways, leading to the expression of inflammatory cytokines like IL-8.[10]

Caption: Proposed signaling pathway of this compound via iron chelation.

References

- 1. Novel antibiotics SF2738A, B and C, and their analogs produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collismycin C from the Micronesian Marine Bacterium Streptomyces sp. MC025 Inhibits Staphylococcus aureus Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collismycin A | C13H13N3O2S | CID 135482271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Separation of Streptomycin B on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Collismycin A biosynthesis in Streptomyces sp. CS40 is regulated by iron levels through two pathway-specific regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Iron chelator triggers inflammatory signals in human intestinal epithelial cells: involvement of p38 and extracellular signal-regulated kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biosynthetic Pathways of Collismycin B and Collismycin A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination and comparison of the biosynthetic pathways of Collismycin A and its precursor, Collismycin B. Both compounds are hybrid polyketide-nonribosomal peptide natural products produced by Streptomyces sp. CS40, exhibiting a range of biological activities. This document outlines the genetic basis, enzymatic steps, and the key differentiating reaction that leads to the formation of Collismycin A from this compound. Detailed experimental protocols for key methodologies and a summary of the genes involved are also presented to aid researchers in this field.

Introduction

Collismycins are a class of 2,2'-bipyridyl antibiotics that have garnered interest due to their cytotoxic and neuroprotective properties. The biosynthesis of these complex molecules is orchestrated by a multi-enzymatic assembly line encoded by the 'clm' gene cluster in Streptomyces sp. CS40. Understanding the intricacies of these pathways is crucial for bioengineering efforts aimed at producing novel analogs with improved therapeutic potential. This guide focuses on the biosynthesis of Collismycin A and its immediate precursor, this compound, highlighting the specific enzymatic transformation that distinguishes the two.

The Core Biosynthetic Pathway: A Shared Journey

The biosynthesis of both Collismycin A and B follows a common pathway involving a hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. The pathway commences with the formation of the picolinic acid starter unit from lysine, which is then loaded onto the PKS-NRPS machinery. The assembly line then incorporates and modifies several extender units to construct the core 2,2'-bipyridyl structure.

Key Precursors and Modules:

-

Starter Unit: Picolinic acid, derived from L-lysine.

-

Extender Units: Malonyl-CoA and L-cysteine.

The core structure is assembled through a series of condensation, and modification reactions catalyzed by the various domains of the PKS and NRPS modules.

The Divergence Point: O-Methylation of this compound

The crucial difference between the biosynthetic pathways of Collismycin A and this compound lies in a single, terminal tailoring step. This compound possesses a hydroxyl group at the C4 position of the bipyridyl ring system, whereas Collismycin A has a methoxy group at the same position. This structural variance is the result of an O-methylation reaction.

Therefore, the biosynthetic pathway of this compound is a direct precursor to that of Collismycin A. The final step in the formation of Collismycin A is the enzymatic methylation of the C4-hydroxyl group of this compound.

Hypothesized Enzymatic Step:

Based on the analysis of the 'clm' biosynthetic gene cluster, it is highly probable that an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase is responsible for this conversion. The 'clm' gene cluster contains two putative methyltransferase genes, clmM1 and clmM2. While direct experimental evidence definitively assigning this function to one of these specific enzymes is yet to be published, the inactivation of the responsible methyltransferase would be expected to lead to the accumulation of this compound and the abolishment of Collismycin A production.

Visualizing the Pathways

The following diagram illustrates the proposed biosynthetic pathways for Collismycin A and B, highlighting the shared steps and the final methylation that differentiates them.

The Biological Landscape of Collismycin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collismycin B, a member of the 2,2'-bipyridyl family of natural products, has emerged as a molecule of interest due to its specific biological activities. While its analogs, Collismycin A and C, have been more extensively studied for their cytotoxic, antimicrobial, neuroprotective, and anti-inflammatory properties, this compound displays a distinct profile centered on its interaction with the glucocorticoid receptor. This technical guide provides a comprehensive overview of the known biological activities of this compound, supplemented with comparative data from its well-characterized analogs to offer a broader context within the collismycin family. The information presented herein is intended to support further research and drug development efforts centered on this unique compound.

This compound: Glucocorticoid Receptor Inhibition

The primary reported biological activity of this compound is its ability to inhibit the binding of dexamethasone to the glucocorticoid receptor, suggesting a potential role in modulating inflammatory responses and other glucocorticoid-mediated pathways.

Quantitative Data

The inhibitory potency of this compound has been quantified, providing a key metric for its biological efficacy.

| Compound | Activity | IC50 (µM) | Reference |

| This compound | Inhibition of dexamethasone-glucocorticoid receptor binding | 10 | Shindo K. et al., J. Antibiot. 1994, 47, 1072 |

Experimental Protocol: Competitive Glucocorticoid Receptor Binding Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a fluorescently labeled dexamethasone analog to the glucocorticoid receptor.

Materials:

-

Purified human glucocorticoid receptor (GR)

-

Fluorescently labeled dexamethasone (e.g., Fluormone™ GS Red)

-

This compound

-

Dexamethasone (for positive control)

-

Assay Buffer (e.g., Tris-based buffer with stabilizing agents)

-

96-well microplates (black, low-binding)

-

Fluorescence polarization plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of test concentrations.

-

Prepare a working solution of the fluorescently labeled dexamethasone in Assay Buffer.

-

Prepare a working solution of purified GR in Assay Buffer.

-

Prepare a high-concentration solution of unlabeled dexamethasone in Assay Buffer to serve as a positive control for maximal inhibition.

-

-

Assay Setup:

-

In the wells of a 96-well microplate, add the serially diluted this compound solutions.

-

Include control wells:

-

Negative Control (0% inhibition): Assay Buffer with solvent vehicle.

-

Positive Control (100% inhibition): High-concentration unlabeled dexamethasone.

-

-

Add the fluorescently labeled dexamethasone solution to all wells.

-

Initiate the binding reaction by adding the purified GR solution to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature or 4°C for a predetermined time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a fluorescence polarization plate reader.

-

-

Data Analysis:

-

The fluorescence polarization values are inversely proportional to the amount of fluorescent ligand displaced by the test compound.

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway

The interaction of this compound with the glucocorticoid receptor suggests its potential to interfere with the canonical glucocorticoid signaling pathway.

Comparative Biological Activities of Collismycin Analogs

To provide a comprehensive understanding of the biological potential of the collismycin family, this section details the activities of Collismycin A and C.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of Collismycin A and C.

Table 1: Cytotoxicity of Collismycin Analogs (IC50 in µM)

| Compound | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) | P388 (Murine Leukemia) | Reference |

| Collismycin A | 0.3 | 0.6 | 0.3 | 0.08 | --INVALID-LINK--; Gomi S., et al. J. Antibiot. 1994 |

| Collismycin C | - | - | - | 28.6 | Lee J-H., et al. Mar. Drugs 2017, 15(12), 387 |

Table 2: Antimicrobial Activity of Collismycin A (MIC in µg/mL)

| Organism Type | Organism Strain(s) | MIC (µg/mL) | Reference |

| Bacteria | Various species | 6.25 - 100 | --INVALID-LINK-- |

| Fungi | Various species | 12.5 - 100 | --INVALID-LINK-- |

Note: Specific strains for the MIC values of Collismycin A were not detailed in the available literature. This compound has been reported to have weak antibacterial activity but was inactive against Staphylococcus aureus.[1]

Key Biological Activities and Experimental Protocols

1. Cytotoxicity: Sulforhodamine B (SRB) Assay

Objective: To determine the concentration of a Collismycin analog that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Adherent cancer cell line (e.g., A549, HCT116, HeLa)

-

Cell culture medium and supplements

-

Collismycin A or C

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Collismycin analog in cell culture medium.

-

Remove the medium from the wells and add the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

Cell Fixation:

-

Gently remove the medium.

-

Add cold 10% (w/v) TCA to each well to fix the cells.

-

Incubate at 4°C for 1 hour.

-

-

Staining:

-

Wash the plates five times with slow-running tap water and allow to air dry.

-

Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye. Repeat four times.

-

Allow the plates to air dry completely.

-

-

Solubilization and Measurement:

-

Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plate for 5 minutes on a shaker.

-

Read the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.[2]

-

2. Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a Collismycin analog that visibly inhibits the growth of a microorganism.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

Collismycin A or C

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

-

Compound Dilution:

-

Perform a two-fold serial dilution of the Collismycin analog in the broth medium in the wells of a 96-well plate.

-

-

Inoculation:

-

Add the standardized inoculum to each well containing the compound dilutions.

-

Include a positive control (inoculum without compound) and a negative control (broth medium only).

-

-

Incubation:

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

-

3. Anti-Biofilm Activity: Crystal Violet Assay

Objective: To quantify the effect of a Collismycin analog on the formation of bacterial biofilms.

Materials:

-

Biofilm-forming bacterial strain (e.g., Staphylococcus aureus)

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

Collismycin C

-

Crystal violet solution (0.1%)

-

Acetic acid (30%)

-

96-well flat-bottom microtiter plates

Procedure:

-

Biofilm Formation:

-

In a 96-well plate, add bacterial inoculum in TSB with glucose to each well.

-

Add different concentrations of Collismycin C to the wells.

-

Include a vehicle control.

-

Incubate the plate for 24 hours at 37°C without agitation to allow biofilm formation.

-

-

Washing:

-

Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

-

Staining:

-

Add crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

-

Washing:

-

Remove the crystal violet solution and wash the wells with water to remove excess stain.

-

-

Solubilization and Measurement:

-

Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition compared to the control.[1]

-

4. Neuroprotective Activity: Acridine Orange Staining in a Zebrafish Model of Apoptosis

Objective: To assess the ability of a Collismycin analog to protect against chemically-induced neuronal apoptosis in zebrafish larvae.

Materials:

-

Zebrafish embryos

-

Apoptosis-inducing agent (e.g., all-trans retinoic acid)

-

Collismycin A

-

Acridine orange solution

-

Fluorescence microscope

Procedure:

-

Embryo Treatment:

-

Treat zebrafish embryos with the apoptosis-inducing agent in the presence or absence of different concentrations of Collismycin A.

-

Include a vehicle control group.

-

Incubate for the specified duration.

-

-

Acridine Orange Staining:

-

After treatment, transfer the embryos to a solution of acridine orange and incubate in the dark. Acridine orange will stain the nuclei of apoptotic cells.

-

-

Washing:

-

Wash the embryos several times with fresh embryo medium to remove excess stain.

-

-

Imaging:

-

Anesthetize the embryos and mount them on a slide.

-

Visualize and capture images of the head region using a fluorescence microscope.

-

-

Quantification:

-

Quantify the number of fluorescently labeled apoptotic cells in the brain region of the zebrafish larvae.

-

Compare the number of apoptotic cells in the treated groups to the control group to determine the neuroprotective effect.[3]

-

Signaling Pathways and Mechanisms of Action

Collismycin A: Iron Chelation and Downstream Effects

Collismycin A is a known iron chelator, forming a 2:1 complex with both Fe(II) and Fe(III) ions.[3] This iron-chelating activity is believed to be central to its cytotoxic effects. By sequestering intracellular iron, Collismycin A can disrupt iron-dependent enzymatic processes, leading to cellular stress. One of the key downstream consequences is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn affects cellular metabolism, including the glycolytic pathway, and can lead to cell cycle arrest at the G1 phase.[3]

References

Collismycin B: An In-depth Technical Overview of a Promising Bioactive Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collismycin B, a member of the 2,2'-bipyridine class of natural products, has been identified as a molecule of interest due to its potential biological activities. This technical guide synthesizes the currently available in vitro and in vivo data on this compound and its closely related analogs. While specific quantitative data for this compound remains limited in publicly accessible literature, this document provides a comprehensive overview of its known characteristics, isolation, and the broader context of the collismycin family's biological effects. This guide also outlines the experimental methodologies commonly employed in the study of collismycins, offering a framework for future research endeavors.

Introduction

Collismycins are a family of 2,2'-bipyridine antibiotics produced by Streptomyces species.[1][2] These compounds have garnered significant attention for their diverse biological activities, including antibacterial, antifungal, cytotoxic, and neuroprotective properties.[2] this compound, in particular, was first described in 1994 as a novel non-steroidal inhibitor of dexamethasone-glucocorticoid receptor binding, suggesting its potential as an anti-inflammatory agent.[3] Despite this promising initial finding, detailed in vitro and in vivo studies on this compound are not extensively available in the public domain. This guide aims to consolidate the existing knowledge on this compound, drawing from primary and secondary sources to provide a thorough technical resource for the scientific community.

In Vitro Studies

Glucocorticoid Receptor Binding

The most significant reported in vitro activity of this compound is its ability to inhibit the binding of dexamethasone to the glucocorticoid receptor.[3] This finding originates from a 1994 study by Shindo et al., which identified both Collismycin A and B as novel non-steroidal inhibitors in this context.[3]

Data Presentation: Glucocorticoid Receptor Binding Affinity

| Compound | Target | Assay Type | IC50 | Source |

| This compound | Dexamethasone-Glucocorticoid Receptor | Receptor Binding Assay | Data not publicly available | [3] |

Note: While the inhibitory activity of this compound has been reported, the specific half-maximal inhibitory concentration (IC50) value from the primary literature is not accessible in publicly available databases.

Experimental Protocols: Glucocorticoid Receptor Binding Assay (Hypothetical Reconstruction)

Based on standard protocols for assessing glucocorticoid receptor binding, the experiment likely involved the following steps. It is important to note that this is a generalized protocol and the specific details of the original experiment by Shindo et al. may differ.

-

Preparation of Cytosolic Glucocorticoid Receptors:

-

Rat liver tissue is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

The homogenate is centrifuged at high speed to obtain a cytosolic fraction rich in glucocorticoid receptors.

-

Protein concentration of the cytosol is determined using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

A constant concentration of radiolabeled dexamethasone (e.g., [³H]-dexamethasone) is incubated with the cytosolic receptor preparation.

-

Increasing concentrations of unlabeled this compound (or a known competitor as a positive control) are added to the incubation mixture.

-

The mixture is incubated to allow for competitive binding to the glucocorticoid receptors.

-

Bound and unbound radiolabeled dexamethasone are separated (e.g., by charcoal-dextran adsorption or size-exclusion chromatography).

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

-

Data Analysis:

-

The percentage of specific binding of the radiolabeled dexamethasone is plotted against the concentration of this compound.

-

The IC50 value, representing the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled dexamethasone, is calculated from the resulting dose-response curve.

-

Signaling Pathway: Glucocorticoid Receptor Inhibition

The following diagram illustrates the proposed mechanism of action for this compound as an inhibitor of the glucocorticoid receptor.

Caption: Proposed mechanism of this compound action on the Glucocorticoid Receptor signaling pathway.

Antibiofilm Activity

A 2017 study by Lee et al. reported the isolation of this compound from the marine bacterium Streptomyces sp. MC025.[4] While this study focused on the potent anti-biofilm activity of Collismycin C against Staphylococcus aureus, it did not provide any quantitative data on the biological activity of this compound.[4] The co-isolation suggests that this compound may possess similar properties, but further investigation is required.

In Vivo Studies

There is currently no publicly available literature detailing in vivo studies specifically investigating this compound. Research on the broader collismycin family has included in vivo models. For instance, Collismycin C has been shown to reduce HMGB1-mediated septic responses and improve survival rates in a mouse sepsis model.[5] These studies provide a potential framework for future in vivo evaluation of this compound.

Experimental Protocols: Animal Models for Inflammation (General Framework)

Should in vivo studies of this compound be undertaken to investigate its potential anti-inflammatory effects, a common model would be a lipopolysaccharide (LPS)-induced inflammation model in mice.

-

Animal Model:

-

Male C57BL/6 mice (6-8 weeks old) are typically used.

-

Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

-

Induction of Inflammation:

-

Mice are intraperitoneally injected with LPS (e.g., from Escherichia coli) to induce a systemic inflammatory response.

-

-

Treatment:

-

This compound would be administered to the treatment group (e.g., via intraperitoneal or oral routes) at various doses, either before or after the LPS challenge.

-

A vehicle control group and a positive control group (e.g., treated with dexamethasone) would be included.

-

-

Outcome Measures:

-

Survival Rate: Monitored over a specified period (e.g., 7 days).

-

Cytokine Levels: Blood samples are collected at various time points to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

-

Histopathological Analysis: Organs such as the lungs and liver are harvested, fixed, and stained (e.g., with hematoxylin and eosin) to assess tissue damage and inflammatory cell infiltration.

-

Workflow Diagram: In Vivo Anti-inflammatory Study

Caption: A generalized workflow for an in vivo study of this compound's anti-inflammatory effects.

Conclusion and Future Directions

This compound presents an intriguing profile as a potential non-steroidal anti-inflammatory agent through its inhibition of dexamethasone-glucocorticoid receptor binding. However, a significant knowledge gap exists due to the lack of publicly available, detailed quantitative data and in vivo studies. To fully elucidate the therapeutic potential of this compound, future research should prioritize the following:

-

Re-synthesis and In Vitro Validation: Chemical synthesis of this compound would enable a thorough in vitro characterization of its glucocorticoid receptor binding affinity, including the determination of its IC50 value.

-

Broad-Spectrum Biological Screening: Comprehensive screening of this compound against a panel of cancer cell lines, bacterial, and fungal strains would clarify its activity profile in comparison to other collismycins.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of this compound in relevant animal models of inflammation is crucial to determine its in vivo efficacy, safety profile, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further investigation into the molecular mechanisms underlying the biological activities of this compound will be essential for its development as a potential therapeutic agent.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in this compound. While the available data is currently limited, the initial findings suggest that further exploration of this natural product is warranted.

References

- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 2. A comparative study of human and zebrafish glucocorticoid receptor activities of natural and pharmaceutical steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collismycins A and B, novel non-steroidal inhibitors of dexamethasone-glucocorticoid receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. YcaO-Dependent Posttranslational Amide Activation: Biosynthesis, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of lysozyme synthesis by dexamethasone in human mononuclear leukocytes: an index of glucocorticoid sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Collismycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collismycin B, a member of the caerulomycin class of antibiotics, is a naturally occurring 2,2'-bipyridyl compound produced by Streptomyces species. First reported in 1994, its unique structure and biological activity as a non-steroidal inhibitor of dexamethasone-glucocorticoid receptor binding have made it a subject of scientific interest. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the spectroscopic data and experimental methodologies that have been pivotal in defining its chemical architecture.

Introduction

This compound was first isolated and characterized by Shindo et al. in 1994 from a strain of Streptomyces.[1][2] It belongs to a family of related compounds, including the more extensively studied Collismycin A, all of which feature a core 2,2'-bipyridyl scaffold, often with an oxime substituent. These compounds have garnered attention for their diverse biological activities, which include antibacterial, antifungal, and cytotoxic properties. This guide focuses specifically on the structural determination of this compound, presenting the key data and experimental workflows that have led to our current understanding of its molecular structure.

Isolation and Purification

The isolation of this compound is typically achieved through fermentation of a producing Streptomyces strain, followed by extraction and chromatographic purification. A representative workflow for the isolation of this compound is outlined below.

Spectroscopic Data and Structural Elucidation

The determination of the planar structure and stereochemistry of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

Low-resolution electrospray ionization mass spectrometry (LR-ESIMS) has been used to determine the molecular weight of this compound.

| Ion | Observed m/z | Calculated for C13H14N3O2S |

| [M+H]⁺ | 276.2 | 276.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are essential for elucidating the connectivity of the atoms in this compound. The following data were reported for this compound in CDCl₃.[3]

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| 2 | 155.8 | - |

| 3 | 120.8 | 7.82 (d, J=7.8) |

| 4 | 136.8 | 7.78 (t, J=7.8) |

| 5 | 124.2 | 7.32 (t, J=7.8) |

| 6 | 155.4 | 8.68 (d, J=4.8) |

| 2' | 154.2 | - |

| 3' | 118.2 | 8.12 (s) |

| 4' | 148.2 | - |

| 5' | 115.5 | - |

| 6' | 146.9 | - |

| 7' (C=NOH) | 149.8 | 8.25 (s) |

| OMe | 56.2 | 4.01 (s) |

| SMe | 15.8 | 2.55 (s) |

The elucidation of the final structure is achieved through the combined analysis of these spectroscopic data, alongside comparisons with related known compounds such as Collismycin A and caerulomycin analogues.

Experimental Protocols

Fermentation and Extraction

A producing strain of Streptomyces sp. is cultured in a suitable liquid medium with shaking for an extended period, typically 7 days at 25°C. The culture broth and mycelia are then extracted with an organic solvent such as ethyl acetate to yield a crude extract containing this compound and other secondary metabolites.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound. An initial separation is often performed using open column chromatography on a stationary phase like ODS (octadecyl-silica) silica gel. Fractions containing the target compound, as identified by techniques like thin-layer chromatography or LC-MS, are then pooled. Final purification to yield pure this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 250 MHz or higher). The purified sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and standard 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish the chemical structure.

-

Mass Spectrometry: The molecular weight and elemental composition are determined using high-resolution mass spectrometry (HRMS). Low-resolution mass spectrometry (LRMS) can also be used for initial characterization.

Signaling Pathway and Biological Activity

Collismycins A and B were initially identified as novel non-steroidal inhibitors of dexamethasone-glucocorticoid receptor binding.[1][2] The glucocorticoid receptor is a transcription factor that plays a crucial role in various physiological processes, including inflammation. By inhibiting the binding of dexamethasone, a potent synthetic glucocorticoid, this compound can modulate the activity of this receptor.

Conclusion

The structural elucidation of this compound has been accomplished through a combination of classical natural product chemistry techniques and modern spectroscopic methods. The core 2,2'-bipyridyl structure with its specific substitution pattern has been confirmed by detailed NMR and mass spectrometry analysis. This foundational chemical knowledge is critical for further research into the synthesis, derivatization, and therapeutic potential of this intriguing natural product. The continued exploration of the biological activities of this compound and its analogues may lead to the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Collismycin B Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the synthesis of Collismycin B analogs, focusing on biosynthetic and chemical approaches. Collismycins are a class of 2,2'-bipyridyl natural products that exhibit a range of biological activities, including cytotoxic and neuroprotective effects. The generation of analogs of these compounds is a key strategy in drug discovery to improve their therapeutic properties and explore structure-activity relationships.

Overview of Synthetic Strategies

The synthesis of this compound analogs can be broadly categorized into two main approaches:

-

Biosynthetic and Mutasynthetic Methods: These approaches leverage the natural biosynthetic pathway of Collismycins in producing microorganisms, primarily Streptomyces species. By manipulating the genes involved in the biosynthetic cluster or by feeding modified precursor molecules, novel analogs can be generated.

-

Chemical Synthesis: This involves the construction of the Collismycin scaffold and its derivatives from simple chemical starting materials using organic chemistry reactions. This approach offers the flexibility to introduce a wide range of modifications that may not be accessible through biological methods.

Biosynthetic and Mutasynthetic Approaches

The biosynthesis of Collismycin A in Streptomyces sp. CS40 proceeds through a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway. The key building blocks for this pathway include picolinic acid, which forms one of the pyridine rings. By manipulating the genes responsible for precursor formation or by supplying synthetic analogs of these precursors, the biosynthetic machinery can be redirected to produce novel Collismycin derivatives.

Generation of Analogs by Gene Inactivation

This method involves the targeted disruption of specific genes within the Collismycin biosynthetic gene cluster. Inactivation of genes responsible for tailoring steps, such as methylations or oxidations, can lead to the accumulation of biosynthetic intermediates or the production of analogs with altered substitution patterns.

Protocol: Insertional Inactivation of a Biosynthetic Gene in Streptomyces sp. CS40

This protocol describes a general workflow for the inactivation of a target gene in the Collismycin gene cluster by homologous recombination.

Experimental Workflow:

Caption: Workflow for generating Collismycin analogs via gene inactivation.

Methodology:

-

Construct Design:

-

Identify the target gene for inactivation within the Collismycin biosynthetic gene cluster.

-

Design primers to amplify ~1.5-2.0 kb regions upstream and downstream of the target gene.

-

Incorporate unique restriction sites into the primers for subsequent cloning.

-

-

Cloning:

-

Amplify the upstream and downstream flanking regions from Streptomyces sp. CS40 genomic DNA using high-fidelity DNA polymerase.

-

Digest the PCR products and a suicide vector (e.g., pKC1139) with the appropriate restriction enzymes.

-

Ligate the flanking regions into the suicide vector to create the gene replacement construct.

-

Transform the ligation mixture into a suitable E. coli strain (e.g., DH10B) and select for transformants.

-

Verify the correct construct by restriction analysis and sequencing.

-

-

Intergeneric Conjugation:

-

Introduce the gene replacement construct into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor strain and the Streptomyces sp. CS40 recipient strain to mid-log phase.

-

Mix the donor and recipient cultures and plate them on a suitable medium (e.g., SFM) for conjugation.

-

Incubate at 30°C for 16-20 hours.

-

-

Selection of Mutants:

-

Overlay the conjugation plates with an appropriate antibiotic to select for Streptomyces exconjugants that have integrated the plasmid via a single crossover event.

-

Subculture the resistant colonies on fresh selective medium.

-

To select for double crossover events (gene replacement), culture the single crossover mutants in the absence of antibiotic selection and then plate on a medium that selects for the loss of the vector backbone.

-

Screen the resulting colonies for the desired antibiotic sensitivity profile, indicating the loss of the plasmid.

-

-

Verification and Analysis:

-

Confirm the gene replacement by PCR analysis of genomic DNA from the putative mutants.

-

Culture the confirmed mutant strain in a suitable production medium.

-

Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

-

Analyze the crude extract by HPLC-MS and NMR to identify and characterize any new Collismycin analogs.

-

Generation of Analogs by Mutasynthesis

Mutasynthesis, or precursor-directed biosynthesis, involves feeding synthetic analogs of natural biosynthetic precursors to a mutant strain that is blocked in the synthesis of the natural precursor. This approach has been successfully used to generate novel Collismycin analogs.[1]

Protocol: Mutasynthesis of Collismycin Analogs

This protocol details the generation of Collismycin analogs by feeding picolinic acid derivatives to a Streptomyces sp. CS40 mutant deficient in picolinic acid biosynthesis.[1]

Experimental Workflow:

Caption: Workflow for generating Collismycin analogs via mutasynthesis.

Methodology:

-

Mutant Strain:

-

Utilize a mutant strain of Streptomyces sp. CS40 in which the gene encoding lysine 2-aminotransferase (involved in picolinic acid biosynthesis) has been inactivated.[1] This mutant is unable to produce Collismycin A unless supplemented with picolinic acid.

-

-

Precursor Feeding:

-

Prepare a seed culture of the mutant strain in a suitable medium (e.g., TSB).

-

Inoculate a production medium (e.g., R5A) with the seed culture.

-

Prepare a sterile stock solution of the desired picolinic acid analog (e.g., 4-methylpicolinic acid or 6-methylpicolinic acid).[1]

-

Add the picolinic acid analog to the culture at a final concentration of 0.1-1 mM at a specific time point (e.g., after 24 hours of growth).

-

-

Fermentation and Extraction:

-

Incubate the culture at 30°C with shaking for 5-7 days.

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the supernatant and the mycelium with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

-

Purification and Characterization:

-

Redissolve the crude extract in a suitable solvent (e.g., methanol).

-

Purify the new Collismycin analogs from the crude extract using semi-preparative HPLC.

-

Characterize the structure of the purified analogs using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Chemical Synthesis Approaches

The chemical synthesis of this compound analogs relies on the construction of the core 2,2'-bipyridine scaffold, followed by the introduction of the desired functional groups. Various cross-coupling reactions and cyclization strategies can be employed to synthesize substituted 2,2'-bipyridines.

General Strategy for 2,2'-Bipyridine Core Synthesis

A common approach for the synthesis of unsymmetrically substituted 2,2'-bipyridines involves the coupling of two different pyridine derivatives.

Synthetic Pathway:

Caption: General chemical synthesis strategy for this compound analogs.

Protocol: Suzuki Cross-Coupling for 2,2'-Bipyridine Synthesis

This protocol provides a general procedure for the synthesis of a 2,2'-bipyridine scaffold using a Suzuki cross-coupling reaction.

Methodology:

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the halo-pyridine (1.0 eq.), the pyridine-boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

-

Reaction Execution:

-

Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and stir for the required time (e.g., 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Add water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2,2'-bipyridine.

-

-

Further Modifications:

-

The synthesized 2,2'-bipyridine can be further modified to introduce the specific side chains and functional groups present in this compound analogs.

-

Quantitative Data on Collismycin Analogs

The biological activity of Collismycin analogs is a critical aspect of their evaluation. Key parameters include cytotoxicity against cancer cell lines and neuroprotective activity.

| Compound | Biological Activity | Cell Line/Model | Quantitative Data | Reference |

| Collismycin A | Cytotoxicity | A549, HCT-116, MDA-MB-231 | IC₅₀ values not specified, but cytotoxic | [2] |

| Neuroprotection | Zebrafish model | 44% reduction in apoptosis at 1 µM | [2] | |

| Collismycin H | Cytotoxicity | A549, HCT-116, MDA-MB-231 | IC₅₀ > 100 µM | [2] |

| Neuroprotection | Zebrafish model | ~60% reduction in apoptosis at 1 µM | [2] | |

| 4-methyl-Collismycin A | Neuroprotection | Zebrafish model | Higher neuroprotective activity than Collismycin A | [1] |

| 6-methyl-Collismycin A | Neuroprotection | Zebrafish model | Showed neuroprotective activity | [1] |

Conclusion

The methods outlined in this document provide a comprehensive guide for the synthesis of this compound analogs. Both biosynthetic/mutasynthetic and chemical synthesis approaches offer powerful tools for generating novel derivatives with potentially improved therapeutic properties. The choice of method will depend on the desired modifications and the available resources. Careful characterization and biological evaluation of the synthesized analogs are essential for advancing the development of this promising class of natural products.

References

Application Notes and Protocols for Testing Collismycin B Glucocorticoid Receptor Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collismycin B is a non-steroidal compound identified as a novel inhibitor of the dexamethasone-glucocorticoid receptor binding.[1] This discovery presents a promising avenue for the development of new therapeutic agents that modulate the glucocorticoid receptor (GR) signaling pathway with potentially improved side-effect profiles compared to traditional steroidal drugs. These application notes provide detailed protocols for assays to characterize the inhibitory activity of this compound on the glucocorticoid receptor.

The glucocorticoid receptor is a ligand-activated transcription factor that plays a crucial role in a wide range of physiological processes, including metabolism, inflammation, and immune response. Upon binding to a ligand like cortisol or synthetic glucocorticoids, the receptor translocates from the cytoplasm to the nucleus, where it regulates the transcription of target genes. Inhibition of this pathway is a key mechanism for anti-inflammatory and immunosuppressive therapies.

Glucocorticoid Receptor Signaling Pathway

The canonical signaling pathway of the glucocorticoid receptor begins with the binding of a glucocorticoid ligand to the GR, which resides in the cytoplasm in a complex with chaperone proteins. This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the GR into the nucleus. Inside the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby activating or repressing gene transcription.

Quantitative Data Summary

| Compound | Target | Assay Type | IC50 | Ki | Reference |

| This compound | Glucocorticoid Receptor | Competitive Binding | Not Available | Not Available | [1] |

| Dexamethasone | Glucocorticoid Receptor | Competitive Binding | ~3-10 nM | Not Available | Varies by assay conditions |

| RU-486 (Mifepristone) | Glucocorticoid Receptor | Competitive Binding | ~1-5 nM | Not Available | Varies by assay conditions |

Experimental Protocols

To characterize the inhibitory effects of this compound on the glucocorticoid receptor, a variety of in vitro assays can be employed. The following protocols describe three common methods: a competitive binding assay, a reporter gene assay, and a nuclear translocation assay.

Competitive Binding Assay using Fluorescence Polarization

This assay measures the ability of a test compound to compete with a fluorescently labeled glucocorticoid ligand for binding to the GR. Inhibition of binding results in a decrease in the fluorescence polarization signal.

Experimental Workflow:

Protocol:

-

Reagent Preparation:

-

Prepare a 2X stock of purified recombinant human glucocorticoid receptor in assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10% glycerol, 1 mM DTT).

-

Prepare a 2X stock of a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1) in the same assay buffer.

-

Prepare a serial dilution of this compound in assay buffer. Also, prepare positive (e.g., dexamethasone) and negative (vehicle) controls.

-

-

Assay Procedure:

-

Add 50 µL of the this compound serial dilutions or controls to the wells of a black, low-volume 384-well plate.

-

Prepare a 2X GR/fluorescent ligand mix and add 50 µL to each well.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

GR-Mediated Reporter Gene Assay

This cell-based assay measures the functional consequence of GR activation or inhibition. Cells are transfected with a reporter gene (e.g., luciferase) under the control of a GRE. GR agonists will induce reporter gene expression, while antagonists like this compound will inhibit this induction.

Experimental Workflow:

Protocol:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., HEK293T or A549) that endogenously or exogenously expresses the human GR.

-

Co-transfect the cells with a plasmid containing a luciferase reporter gene driven by a GRE promoter and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and controls in cell culture medium.

-

Pre-incubate the cells with the this compound dilutions or controls for 1 hour.

-

Add a GR agonist, such as dexamethasone, at a concentration that elicits a submaximal response (e.g., EC80).

-

-

Incubation and Lysis:

-

Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

-

Remove the medium and lyse the cells using a suitable lysis buffer.

-

-

Luminescence Measurement:

-

Add luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer.

-

If a normalization plasmid was used, measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal.

-

Plot the normalized luminescence against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

GR Nuclear Translocation Assay

This imaging-based assay visually determines the ability of a compound to inhibit the agonist-induced translocation of the GR from the cytoplasm to the nucleus.

Experimental Workflow:

Protocol:

-

Cell Preparation:

-

Use a cell line stably expressing a fluorescently tagged GR (e.g., GFP-GR).

-

Plate the cells in a 96-well imaging plate and allow them to adhere.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound or controls for 1 hour.

-

Add a GR agonist (e.g., dexamethasone) to induce GR translocation.

-

-

Incubation and Staining:

-

Incubate the cells for 1-2 hours at 37°C.

-

Fix the cells with 4% paraformaldehyde.

-

Stain the nuclei with a fluorescent nuclear stain like DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Use image analysis software to quantify the fluorescence intensity of the GFP-GR in the nucleus and cytoplasm.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of translocation.

-

Plot this ratio against the this compound concentration to determine its inhibitory effect.

-

Conclusion

The assays described provide a comprehensive framework for characterizing the inhibitory activity of this compound on the glucocorticoid receptor. By employing a combination of binding, functional, and imaging-based assays, researchers can obtain a detailed understanding of the mechanism of action of this novel non-steroidal inhibitor, paving the way for its potential development as a therapeutic agent.

References

Experimental Design for Neuroprotective Studies of Collismycin B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the neuroprotective potential of Collismycin B, a novel non-steroidal inhibitor of the dexamethasone-glucocorticoid receptor.[1][2] The following protocols detail in vitro and in vivo experimental designs to assess its efficacy in mitigating neuronal damage, oxidative stress, and inflammation.

Introduction to this compound and its Neuroprotective Potential

This compound, a member of the bipyridyl family of natural products, has been identified as an inhibitor of glucocorticoid receptor binding.[2] While its direct neuroprotective effects are yet to be extensively studied, its structural analog, Collismycin A, has demonstrated neuroprotective activity against oxidative stress.[2][3] Furthermore, the modulation of glucocorticoid receptor signaling presents a promising avenue for neuroprotection, as excessive glucocorticoid activity can be detrimental in various neurological conditions.[4][5][6][7][8] This experimental design aims to elucidate the neuroprotective mechanism of this compound, focusing on its potential antioxidant and anti-inflammatory properties, possibly mediated through glucocorticoid receptor antagonism.

Proposed Signaling Pathway for this compound's Neuroprotective Action

We hypothesize that this compound exerts its neuroprotective effects through a dual mechanism: direct antioxidant activity and modulation of intracellular signaling pathways via glucocorticoid receptor (GR) antagonism. By binding to the GR, this compound may inhibit the translocation of the activated GR into the nucleus, thereby preventing the transcription of pro-inflammatory and pro-apoptotic genes. Concurrently, its chemical structure suggests potential for scavenging reactive oxygen species (ROS). This reduction in oxidative stress can lead to the activation of the Nrf2/ARE signaling pathway, a key regulator of endogenous antioxidant defenses.[9]

Figure 1: Proposed signaling pathway of this compound's neuroprotective action.

In Vitro Experimental Design

Cell Culture and Differentiation

The human neuroblastoma cell line SH-SY5Y is a widely used model for neuroprotective studies due to its ability to differentiate into a more mature neuronal phenotype.[10][11][12]

Protocol: SH-SY5Y Cell Culture and Differentiation

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[13]

-

Subculturing: Passage cells at 80-90% confluency using 0.25% trypsin-EDTA.[10]

-

Differentiation: To induce a neuronal phenotype, treat the cells with 10 µM retinoic acid in a low-serum (1% FBS) medium for 5-7 days.[12] Differentiated cells will exhibit a more neuronal-like morphology with extended neurites.

Neurotoxicity Induction and this compound Treatment

To model neuronal injury, differentiated SH-SY5Y cells will be exposed to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

Protocol: Neurotoxicity Assay

-

Plating: Seed differentiated SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.

-

Neurotoxin Exposure: Induce neurotoxicity by adding H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) to the culture medium and incubate for another 24 hours.

-

Assessment: Evaluate cell viability, oxidative stress, and apoptosis using the assays described below.

In Vitro Endpoints and Assays

| Parameter | Assay | Principle |

| Cell Viability | MTT Assay | Measures the metabolic activity of viable cells, which reduces MTT to a colored formazan product. |

| Cytotoxicity | LDH Release Assay | Measures the release of lactate dehydrogenase from damaged cells into the culture medium. |

| Oxidative Stress | ROS Measurement | Uses fluorescent probes like DCFH-DA or CellROX that become fluorescent upon oxidation by ROS.[14][15][16] |

| Antioxidant Enzyme Activity | Spectrophotometric assays to measure the activity of enzymes like superoxide dismutase (SOD) and catalase. | |

| Apoptosis | Caspase-3 Activity Assay | Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. |

| Annexin V/PI Staining | Differentiates between viable, apoptotic, and necrotic cells using flow cytometry. |

Table 1: In Vitro Assays for Assessing Neuroprotection

In Vivo Experimental Design

Animal Model of Focal Cerebral Ischemia

The middle cerebral artery occlusion (MCAO) model in rats is a widely used and reliable model of stroke that mimics the pathophysiology of ischemic brain injury in humans.[17][18][19][20][21]

Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane. Maintain body temperature at 37°C using a heating pad.

-

Surgical Procedure:

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[19]

-

Insert a silicone-coated monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).[17][19][21]

-

After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

-

-

This compound Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) intraperitoneally at the time of reperfusion.

-

Sham Control: Perform the same surgical procedure without occluding the MCA.

In Vivo Endpoints and Assays

| Parameter | Assay | Timeline |

| Neurological Deficit | Neurological Scoring | 24 and 48 hours post-MCAO |

| Infarct Volume | TTC Staining | 48 hours post-MCAO |

| Oxidative Stress | Malondialdehyde (MDA) Assay | 48 hours post-MCAO |

| Superoxide Dismutase (SOD) Activity | 48 hours post-MCAO | |

| Inflammation | ELISA for TNF-α and IL-6 | 48 hours post-MCAO |

Table 2: In Vivo Assays for Assessing Neuroprotection

Protocol: ELISA for TNF-α and IL-6 in Brain Tissue

-

Tissue Homogenization: At 48 hours post-MCAO, euthanize the rats and collect the ischemic brain hemisphere. Homogenize the tissue in a lysis buffer containing protease inhibitors.[22]

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

-

ELISA Procedure:

-

Use commercially available ELISA kits for rat TNF-α and IL-6.[23][24][25][26]

-

Add standards and samples to the antibody-coated microplate and incubate.

-

Wash the plate and add the detection antibody.

-

Add the substrate and stop solution, and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations based on the standard curve.

-

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 3: Example Data Table for In Vitro Cell Viability (MTT Assay)

| Treatment Group | Concentration | Cell Viability (% of Control) |

| Control | - | 100 ± 5.2 |

| H₂O₂ | 100 µM | 45.3 ± 3.8 |

| H₂O₂ + this compound | 0.1 µM | 58.7 ± 4.1 |

| H₂O₂ + this compound | 1 µM | 72.1 ± 5.5 |

| H₂O₂ + this compound | 10 µM | 85.4 ± 4.9 |

Table 4: Example Data Table for In Vivo Infarct Volume and Neurological Score

| Treatment Group | Dose (mg/kg) | Infarct Volume (%) | Neurological Score |

| Sham | - | 0 | 0 |

| MCAO + Vehicle | - | 35.2 ± 4.1 | 3.5 ± 0.5 |

| MCAO + this compound | 1 | 28.7 ± 3.5 | 2.8 ± 0.4 |

| MCAO + this compound | 5 | 19.5 ± 2.9 | 1.9 ± 0.3 |

| MCAO + this compound | 10 | 12.3 ± 2.1 | 1.2 ± 0.2 |

Experimental Workflow Visualization

Figure 2: Overall experimental workflow for assessing the neuroprotective effects of this compound.

Conclusion

This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound as a potential neuroprotective agent. The combination of in vitro and in vivo models, along with a multi-faceted assessment of cellular and molecular endpoints, will enable a thorough characterization of its therapeutic potential and mechanism of action. The detailed protocols and data presentation guidelines are intended to ensure the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals in the field of neuroprotection.

References

- 1. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Targeting glucocorticoid receptor signaling pathway for treatment of stress-related brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are GR antagonists and how do they work? [synapse.patsnap.com]

- 7. Differential targeting of brain stress circuits with a selective glucocorticoid receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research-portal.uu.nl [research-portal.uu.nl]

- 9. mdpi.com [mdpi.com]

- 10. accegen.com [accegen.com]

- 11. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SH-SY5Y culturing [protocols.io]

- 14. Measurement of basal reactive oxygen species (ROS) level and production in live cell [bio-protocol.org]

- 15. assaygenie.com [assaygenie.com]

- 16. mdpi.com [mdpi.com]

- 17. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. rwdstco.com [rwdstco.com]

- 20. Video: Embolic Middle Cerebral Artery Occlusion MCAO for Ischemic Stroke with Homologous Blood Clots in Rats [jove.com]

- 21. A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: a special emphasis on the methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2.21. Enzyme-linked immunosorbent assay (ELISA) for IL-6 and TNF-α measurements in brain [bio-protocol.org]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. fn-test.com [fn-test.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. assets.fishersci.com [assets.fishersci.com]

Application Notes and Protocols for the Quantification of Colistin B in Biological Samples